tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836546
InChI: InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-7-6-13(18)12-8-11(16)5-4-10(12)9-17/h4-5,8H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C15H18ClNO3
Molecular Weight: 295.76 g/mol

tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

CAS No.:

Cat. No.: VC15836546

Molecular Formula: C15H18ClNO3

Molecular Weight: 295.76 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate -

Specification

Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
IUPAC Name tert-butyl 7-chloro-5-oxo-3,4-dihydro-1H-2-benzazepine-2-carboxylate
Standard InChI InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-7-6-13(18)12-8-11(16)5-4-10(12)9-17/h4-5,8H,6-7,9H2,1-3H3
Standard InChI Key QMSCDKXGLQFTKG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=O)C2=C(C1)C=CC(=C2)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, reflects its intricate structure. The benzazepine scaffold consists of a benzene ring fused to an azepine ring, a seven-membered heterocycle containing one nitrogen atom. Key features include:

  • Chloro substituent: Positioned at the 7th carbon of the benzene ring, enhancing electrophilic reactivity .

  • Ketone group: At the 5th position of the azepine ring, contributing to hydrogen-bonding potential.

  • tert-Butyl carboxylate: A bulky ester group at the 2nd position, influencing steric effects and solubility .

The molecular formula, C₁₅H₁₈ClNO₃, corresponds to a molecular weight of 295.76 g/mol . The canonical SMILES string, CC(C)(C)OC(=O)N1CCC(=O)C2=C(C1)C=CC(=C2)Cl, encodes the spatial arrangement of atoms.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural validation. Proton NMR reveals signals for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~7.2–7.8 ppm), and carbonyl groups (δ ~170–200 ppm in carbon NMR) . High-resolution MS typically displays a molecular ion peak at m/z 295.76, consistent with the molecular weight .

Synthesis and Analytical Validation

Synthetic Pathways

The synthesis involves multi-step organic reactions, often beginning with the formation of the benzazepine core. A representative route includes:

  • Cyclization: Condensation of a chlorinated benzene precursor with a γ-amino acid derivative to form the azepine ring .

  • Oxidation: Introduction of the 5-keto group via Jones oxidation or Swern oxidation .

  • Esterification: Reaction with tert-butyl chloroformate in the presence of a base to install the carboxylate group .

Critical parameters include maintaining anhydrous conditions during esterification and controlling reaction temperatures between 0°C and 25°C to prevent side reactions .

SupplierPurityPrice (1g)
Ambeed≥95%$4,800
BLD Pharmtech≥98%Inquire
Sigma-Aldrich≥98%Quote-based

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